N-(3-Hydroxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
CAS No.: 1220016-67-0
Cat. No.: VC2836335
Molecular Formula: C10H17ClN4O2
Molecular Weight: 260.72 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1220016-67-0 |
---|---|
Molecular Formula | C10H17ClN4O2 |
Molecular Weight | 260.72 g/mol |
IUPAC Name | N-(3-hydroxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C10H16N4O2.ClH/c15-5-1-3-12-10(16)9-7-6-11-4-2-8(7)13-14-9;/h11,15H,1-6H2,(H,12,16)(H,13,14);1H |
Standard InChI Key | LNXZLTNEZXJTAK-UHFFFAOYSA-N |
SMILES | C1CNCC2=C1NN=C2C(=O)NCCCO.Cl |
Canonical SMILES | C1CNCC2=C1NN=C2C(=O)NCCCO.Cl |
Introduction
Chemical Identity and Structure
Basic Information
N-(3-Hydroxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is identified by its CAS registry number 1220016-67-0. The compound has a molecular formula of C₁₀H₁₇ClN₄O₂ with a molecular weight of 260.72 g/mol . Its core structure consists of a pyrazolo[4,3-c]pyridine scaffold with tetrahydro substitution at positions 4, 5, 6, and 7, a carboxamide group at position 3, and a hydroxypropyl chain attached to the carboxamide nitrogen.
Table 1: Chemical Identifiers of N-(3-Hydroxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Property | Value |
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CAS Number | 1220016-67-0 |
Molecular Formula | C₁₀H₁₇ClN₄O₂ |
Molecular Weight | 260.72 g/mol |
InChI Key | LNXZLTNEZXJTAK-UHFFFAOYSA-N |
SMILES | Cl.O=C(NCCCO)C1=NNC2=C1CNCC2 |
Structural Features
The structure of this compound features several key components that contribute to its chemical and potential biological properties. The pyrazolo[4,3-c]pyridine core provides a rigid scaffold with nitrogen atoms in strategic positions that may participate in hydrogen bonding or other interactions with biological targets. The tetrahydro substitution on the pyridine ring introduces conformational flexibility to part of the structure while maintaining the planarity of the pyrazole portion .
The carboxamide group (-CONH-) at position 3 of the pyrazole ring serves as both a hydrogen bond donor and acceptor, enhancing the compound's ability to interact with potential biological targets. The hydroxypropyl chain attached to the carboxamide nitrogen introduces additional hydrogen bonding capability through its terminal hydroxyl group, while also increasing the compound's water solubility. The hydrochloride salt formation further enhances water solubility compared to the free base form .
Physical and Chemical Properties
Computational Properties
Computational chemistry data provides insight into the physicochemical properties of N-(3-Hydroxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride. These properties are critical for understanding the compound's behavior in different environments and its potential interactions with biological systems.
Table 2: Computed Physicochemical Properties
Property | Value |
---|---|
Topological Polar Surface Area (TPSA) | 90.04 |
LogP | -0.4106 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 4 |
Rotatable Bonds | 4 |
The calculated LogP value of -0.4106 suggests moderate water solubility, which is further enhanced by its hydrochloride salt form. The presence of four hydrogen bond donors and four acceptors indicates significant potential for intermolecular interactions .
Synthesis and Related Compounds
Related Compounds
Several structurally related compounds have been reported in the literature, indicating that the pyrazolo[4,3-c]pyridine scaffold is of significant interest for research applications. These include:
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N-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS: 1219957-27-3), which differs from our target compound in having a methyl group instead of a hydroxypropyl chain .
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1-(2-Aminoethyl)-5-((4-methoxynaphthalen-1-yl)methyl)-N-(naphthalen-1-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide, which exhibits antitrypanosomal activity in the nanomolar range .
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N-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS: 1220016-55-6), which features a methoxyethyl group instead of a hydroxypropyl chain .
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4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS: 1220029-50-4), which lacks the N-substituent on the carboxamide group .
The structural similarities between these compounds suggest that they may share similar physicochemical properties and potentially related biological activities.
Research Applications and Biological Activity
Structure-Activity Relationships
Structure-activity relationship (SAR) studies on related pyrazolo[4,3-c]pyridine derivatives provide valuable insights that may be applicable to N-(3-Hydroxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride.
Key SAR findings from related compounds include:
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The position of substituents on the pyrazole ring significantly affects binding activity and selectivity
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N-1 substituents on the pyrazole ring can influence both solubility and binding properties
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Modifications to the carboxamide side chain can dramatically impact biological activity
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The presence of aminoalkyl chains attached to the N-1 position of the pyrazole enhanced antiparasitic activity, resulting in submicromolar EC₅₀ values in biological assays
These SAR insights suggest that the hydroxypropyl chain in our target compound may confer specific binding properties and biological activities that could be further optimized through structural modifications.
Future Research Directions
Research Gaps
Several notable research gaps exist regarding N-(3-Hydroxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride:
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Comprehensive characterization of its physicochemical properties under various conditions
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Systematic evaluation of its biological activities against diverse targets
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Investigation of its binding affinity to potential biological targets, particularly protein-protein interactions
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Development of more efficient and scalable synthetic routes
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Exploration of its potential as a starting point for drug discovery efforts
Addressing these gaps would require multidisciplinary approaches combining synthetic chemistry, analytical techniques, computational modeling, and biological screening.
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